

Spectroscopic and Synthetic Profile of 1-(Mercaptomethyl)cyclopropaneacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-(Mercaptomethyl)cyclopropaneacetic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for **1-(Mercaptomethyl)cyclopropaneacetic Acid**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public spectroscopic data, this guide presents the available information and outlines the experimental protocols for its synthesis and characterization.

Spectroscopic Data

A complete set of public domain spectroscopic data for **1-(Mercaptomethyl)cyclopropaneacetic Acid** is not readily available. Commercial suppliers of this compound typically provide detailed analytical data, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, upon purchase. However, based on available patent literature, a partial ^1H NMR spectrum has been reported.

Table 1: ^1H NMR Data for **1-(Mercaptomethyl)cyclopropaneacetic Acid**

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|------------------------------|
| 0.55 | triplet | Cyclopropane CH ₂ |
| 0.58 | triplet | Cyclopropane CH ₂ |
| 1.34 | triplet | SH (Thiol) |
| 2.50 | singlet | CH ₂ COOH |
| 2.60 | doublet | CH ₂ SH |

Solvent: CDCl₃. Note: Coupling constants and integration values were not reported in the available literature.

¹³C NMR, IR, and Mass Spectrometry Data:

Specific peak values for ¹³C NMR, IR, and mass spectrometry are not publicly available at the time of this publication. Researchers requiring this data are advised to acquire it from commercial suppliers or through direct experimental analysis.

Experimental Protocols

The synthesis of **1-(Mercaptomethyl)cyclopropaneacetic Acid** can be achieved through various routes. Below is a detailed methodology compiled from patented synthetic processes.

Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid

This process involves a multi-step synthesis starting from 1,1-cyclopropanedimethanol.

Step 1: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile

- In a 500 mL round-bottomed flask equipped with a stirrer, charge 1-(hydroxymethyl)cyclopropaneacetonitrile (24.4 g, 0.22 mol).
- Cool the flask to a temperature range of -10 to 0 °C.
- Slowly add bromine (43.2 g, 0.27 mol) dropwise, maintaining the temperature below 10 °C.

- After the addition is complete, stir the mixture at 0-5 °C until the yellow color of bromine disappears.
- Heat the reaction mixture to 60 °C for 15-20 minutes.
- Cool the solution to below -10 °C for at least 1 hour to allow for precipitation.
- Filter the mixture and wash the collected solid cake with two portions of 100 mL of cold acetonitrile. The resulting product is 1-(bromomethyl)cyclopropaneacetonitrile.

Step 2: Formation of the Isothiuronium Salt

- In a 500 mL round-bottomed flask equipped with a condenser, combine 1-(bromomethyl)cyclopropaneacetonitrile (32.6 g, 0.187 mol), acetone (165 mL), and thiourea (14.4 g).
- Heat the mixture to reflux and stir for 12 hours.
- Cool the reaction mixture to a temperature between -8 and 3 °C and continue stirring for at least 1 hour.
- Filter the mixture to collect the precipitated isothiuronium salt.
- Wash the cake with two 50 mL portions of cold acetone.
- Create a slurry of the cake in 87 mL of acetone and stir for 5 hours.
- Filter the mixture again and wash the cake with two 25 mL portions of cold acetone to yield the purified isothiuronium salt.

Step 3: Hydrolysis to **1-(Mercaptomethyl)cyclopropaneacetic Acid**

- Hydrolyze the isothiuronium salt from the previous step using a suitable base.
- After hydrolysis, cool the mixture to room temperature and add degassed ethyl acetate.
- Cool the mixture further to between -5 and 5 °C.

- Neutralize the mixture with degassed 85% formic acid to a pH of 3.5-4.0.
- Separate the organic layer.
- Extract the aqueous layer with an additional portion of degassed ethyl acetate.
- Combine the organic layers, wash with degassed water, dry, and concentrate to obtain crude **1-(Mercaptomethyl)cyclopropaneacetic Acid**.
- Purify the crude product by crystallization from hexanes.
- Dry the purified product under vacuum to yield **1-(Mercaptomethyl)cyclopropaneacetic Acid** as a white solid.[\[1\]](#)

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of **1-(Mercaptomethyl)cyclopropaneacetic Acid** in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
- Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy:

- Obtain the IR spectrum of the compound using a Fourier Transform Infrared (FTIR) spectrometer.
- The sample can be prepared as a KBr pellet or analyzed as a thin film.
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch of the carboxylic acid, C=O stretch, S-H stretch).

Mass Spectrometry (MS):

- Obtain the mass spectrum using a suitable ionization technique, such as Electrospray Ionization (ESI).
- Determine the molecular weight of the compound from the molecular ion peak (e.g., $[M+H]^+$ or $[M-H]^-$).

Visualizations

The following diagram illustrates the synthetic workflow for **1-(Mercaptomethyl)cyclopropaneacetic Acid**.



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References

- 1. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
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